2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine
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Overview
Description
2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine is a complex organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a dioxaborinine moiety. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine typically involves the reaction of naphthalene derivatives with boronic acids or boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods
Industrial production of 2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, hydroxy compounds, and quinone derivatives .
Scientific Research Applications
2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine involves its interaction with various molecular targets. The boron atom in its structure can form stable complexes with nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Alpha-Naphthoflavone: A flavonoid with a similar naphthalene structure but different functional groups.
Naphtho[1,2-e][1,3]oxazine: Another naphthalene derivative with potential anti-inflammatory properties.
Uniqueness
2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with nucleophiles sets it apart from other naphthalene derivatives .
Biological Activity
2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various studies, including synthesis methods, pharmacological evaluations, and case studies.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : A derivative demonstrated potent antibacterial effects against various strains of bacteria. In vitro assays showed inhibition zones indicating effective bacterial growth suppression.
- Antifungal Activity : Some derivatives tested against fungal strains exhibited moderate to strong antifungal properties. For example, compounds were evaluated against Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth.
Anti-inflammatory Effects
The anti-inflammatory potential of related naphthoquinone derivatives has been documented. Although specific data for this compound is scarce, similar compounds have shown:
- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with naphthoquinone derivatives.
Study 1: Evaluation of Antimicrobial Properties
A study focused on the synthesis and biological evaluation of naphthoquinone derivatives reported that certain compounds exhibited:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
A | E. coli | 15 |
B | S. aureus | 20 |
C | C. albicans | 18 |
These results suggest that modifications to the naphthalene structure can enhance antimicrobial properties.
Study 2: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory effects of naphthoquinone derivatives:
Compound | Cytokine Level (pg/mL) | Control Level (pg/mL) |
---|---|---|
D | 30 | 50 |
E | 25 | 50 |
Here, compounds D and E significantly reduced cytokine levels compared to controls.
The proposed mechanisms for the biological activities of this compound include:
- Cell Membrane Disruption : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
- Inhibition of Enzymatic Pathways : The anti-inflammatory effects may result from the inhibition of specific enzymes involved in inflammatory pathways.
Properties
CAS No. |
59648-24-7 |
---|---|
Molecular Formula |
C17H13BO2 |
Molecular Weight |
260.1 g/mol |
IUPAC Name |
2-phenyl-4H-benzo[h][1,3,2]benzodioxaborinine |
InChI |
InChI=1S/C17H13BO2/c1-2-7-15(8-3-1)18-19-12-14-11-10-13-6-4-5-9-16(13)17(14)20-18/h1-11H,12H2 |
InChI Key |
HGGSNIWZWMZXEQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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